molecular formula C24H17Cl2N5O3 B12366065 Hsd17B13-IN-59

Hsd17B13-IN-59

Cat. No.: B12366065
M. Wt: 494.3 g/mol
InChI Key: PBIXVZCWTPVAOI-UHFFFAOYSA-N
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Description

Hsd17B13-IN-59 is a compound that has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of liver diseases. It is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-59 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would also include purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-59 primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Hsd17B13-IN-59 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the enzyme HSD17B13 and its role in metabolic pathways.

    Biology: Helps in understanding the biological functions of HSD17B13 and its involvement in lipid metabolism.

    Medicine: Investigated as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH.

Mechanism of Action

Hsd17B13-IN-59 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the accumulation of lipid droplets in hepatocytes, thereby mitigating the progression of liver diseases such as NAFLD and NASH. The molecular targets and pathways involved include the reduction of lipid biosynthesis and the promotion of lipid degradation .

Comparison with Similar Compounds

Similar Compounds

  • Hsd17B13-IN-1
  • Hsd17B13-IN-2
  • Hsd17B13-IN-3

Uniqueness

Hsd17B13-IN-59 is unique in its high specificity and potency as an inhibitor of HSD17B13. Compared to other similar compounds, it has shown greater efficacy in reducing lipid accumulation in preclinical studies. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C24H17Cl2N5O3

Molecular Weight

494.3 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-N-[3-[(1-methylindazol-3-yl)methyl]-4-oxoquinazolin-5-yl]benzamide

InChI

InChI=1S/C24H17Cl2N5O3/c1-30-20-8-3-2-5-14(20)19(29-30)11-31-12-27-17-6-4-7-18(21(17)24(31)34)28-23(33)13-9-15(25)22(32)16(26)10-13/h2-10,12,32H,11H2,1H3,(H,28,33)

InChI Key

PBIXVZCWTPVAOI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl

Origin of Product

United States

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